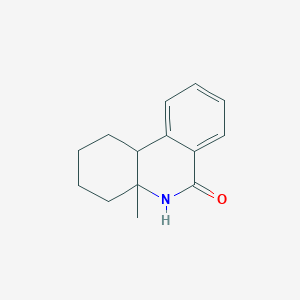![molecular formula C18H15ClN2O2S B6044863 5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, commonly known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of isoxazole derivatives and has been found to exhibit a range of pharmacological properties.
作用机制
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. CPI-1189 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. It has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects. CPI-1189 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. In addition, CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
CPI-1189 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic uses, which makes it a valuable tool for researchers. However, there are also some limitations to the use of CPI-1189 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. In addition, CPI-1189 has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for the study of CPI-1189. One potential direction is the further study of its neuroprotective effects. CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies could explore its potential for the treatment of these and other neurodegenerative diseases. Another potential direction is the study of its anti-cancer properties. CPI-1189 has been found to induce cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential for the treatment of various types of cancer. Finally, further studies could explore the mechanism of action of CPI-1189 and its potential clinical applications.
合成方法
The synthesis of CPI-1189 involves several steps. The starting material for the synthesis is 3-chlorobenzonitrile, which is reacted with 2-thiophenecarboxylic acid in the presence of a base to form 3-(2-thienyl)benzonitrile. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 3-(2-thienyl)-1-pyrrolidinecarboxylic acid. The final step involves the reaction of 3-(2-thienyl)-1-pyrrolidinecarboxylic acid with 5-(3-chlorophenyl)isoxazole in the presence of a coupling agent to form CPI-1189.
科学研究应用
CPI-1189 has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit neuroprotective effects, anti-inflammatory effects, and anti-cancer properties. CPI-1189 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-13-5-1-4-12(10-13)16-11-14(20-23-16)18(22)21-8-2-6-15(21)17-7-3-9-24-17/h1,3-5,7,9-11,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMEDDXOMUVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6044801.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)